molecular formula C20H22BrN5O2 B6439693 3-bromo-5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine CAS No. 2549019-87-4

3-bromo-5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

Cat. No.: B6439693
CAS No.: 2549019-87-4
M. Wt: 444.3 g/mol
InChI Key: XHRCTXUHDYNDPY-UHFFFAOYSA-N
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Description

3-Bromo-5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 3-position and a piperidine-1-carbonyl group at the 5-position. The piperidine moiety is further modified with a (2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxy)methyl substituent.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O2/c1-13-14(2)26-18(23-13)3-4-19(24-26)28-12-15-5-7-25(8-6-15)20(27)16-9-17(21)11-22-10-16/h3-4,9-11,15H,5-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRCTXUHDYNDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine (CAS Number: 2549019-87-4) is a complex chemical compound with potential biological activity. Its structure incorporates multiple pharmacologically relevant moieties, suggesting a diverse range of biological interactions. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H22_{22}BrN5_5O2_2
  • Molecular Weight : 444.3 g/mol
  • Structure : The compound features a brominated pyridine core linked to a piperidine and an imidazo[1,2-b]pyridazine moiety.

Biological Activity Overview

The biological activity of this compound is primarily derived from its structural components, which are known to interact with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant antimicrobial properties. For example, compounds similar to 3-bromo derivatives have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Anticancer Properties

Research has demonstrated that imidazo[1,2-b]pyridazines can inhibit cancer cell proliferation. A study on related compounds revealed that certain structural modifications enhanced cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to be crucial for enhancing antiproliferative activity .

Neuroprotective Effects

Piperidine derivatives are often studied for their neuroprotective effects. Compounds with similar structures have been reported to exhibit anticonvulsant and neuroprotective properties in animal models . This suggests that this compound may also possess such activities.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses can be drawn based on related compounds:

  • Enzyme Inhibition : Many imidazo-containing compounds act as enzyme inhibitors, particularly in pathways involved in cancer and infectious diseases.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors or other signaling pathways relevant to neuroprotection and cognitive function.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitubercular Activity : A series of piperidinothiosemicarbazones were synthesized and tested against M. tuberculosis. The most active compound showed an MIC of 0.5 µg/mL against resistant strains .
  • Anticancer Screening : A study on thiazole-bearing molecules revealed that certain analogues exhibited high cytotoxicity against HT-29 colon cancer cells, suggesting that structural modifications can significantly influence biological activity .

Data Tables

CompoundStructureActivityMIC (µg/mL)
3-Bromo DerivativeStructureAntitubercular0.5
PiperidinothiosemicarbazoneStructureAnticancer16
Thiazole AnalogueStructureCytotoxicity<30

Comparison with Similar Compounds

A. 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35)

  • Structure : Features a brominated benzodiazol-2-one core linked to a piperidine-carboxamide group.
  • Key Differences : Replaces the imidazo[1,2-b]pyridazine with a benzodiazol-2-one ring, reducing planarity and altering electronic properties.
  • Activity : Targets 8-oxo-Guanine DNA Glycosylase (8-Oxo) with moderate potency (LCMS [M+H]+ 460), though exact IC₅₀ values are unreported .

B. 6-(3-Piperidin-1-yl-propoxy)-3-(4-trifluoromethyl-phenyl)-imidazo[1,2-b]pyridazine

  • Structure : Contains a trifluoromethylphenyl substituent and a piperidinylpropoxy linker.
  • Key Differences: Lacks the bromopyridine and piperidine-carbonyl groups, instead utilizing a propoxy spacer.

C. 3-({4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine (BJ95444)

  • Structure : Substitutes the bromopyridine with a sulfonylpyridine group and introduces a cyclopropyl substituent on the imidazo[1,2-b]pyridazine.
  • Key Differences : The sulfonyl group increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s carbonyl linker .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (Predicted) Key Substituents
Target Compound ~509.36 ~3.5 Low (bromine, aromaticity) Bromopyridine, piperidine-carbonyl
Compound 35 460.3 ~2.8 Moderate (amide group) Bromobenzodiazol, carboxamide
6-(3-Piperidin-1-yl-propoxy) analog ~407.4 ~4.0 Low (CF₃ group) Trifluoromethylphenyl, propoxy
BJ95444 413.49 ~2.5 High (sulfonyl group) Cyclopropylimidazo, sulfonylpyridine

Notes:

  • The target compound’s bromine atom may enhance halogen bonding with target proteins but could reduce metabolic stability.

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